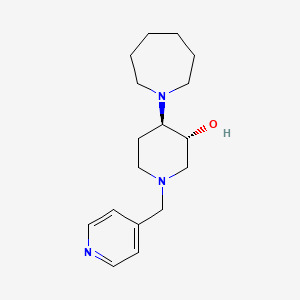![molecular formula C20H20F2N2O2S B3816112 7-(2,3-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3816112.png)
7-(2,3-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one
Descripción general
Descripción
7-(2,3-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer therapy, neurodegenerative diseases, and inflammation.
Mecanismo De Acción
The mechanism of action of 7-(2,3-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. This compound has also been found to interact with various cellular targets, including DNA, RNA, and proteins.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit angiogenesis, and reduce cell migration and invasion. In neurodegenerative diseases, this compound has been found to reduce oxidative stress, inflammation, and neuronal damage. In inflammation, this compound has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-(2,3-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations include its complex synthesis method and limited availability.
Direcciones Futuras
There are several future directions for the research on 7-(2,3-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one. These include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its interaction with other cellular targets. Additionally, further studies are needed to elucidate its mechanism of action and to determine its safety and efficacy in clinical trials.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications. Its complex synthesis method and limited availability are the main limitations for its use in lab experiments. However, its high potency, selectivity, and low toxicity make it a promising candidate for the development of therapeutic agents for various diseases. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in clinical trials.
Aplicaciones Científicas De Investigación
7-(2,3-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one has shown promising results in various scientific research applications. In cancer therapy, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation, this compound has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB.
Propiedades
IUPAC Name |
7-[(2,3-difluorophenyl)methyl]-2-(thiophene-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O2S/c21-16-4-1-3-14(17(16)22)11-23-8-2-6-20(19(23)26)7-9-24(13-20)18(25)15-5-10-27-12-15/h1,3-5,10,12H,2,6-9,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPFXJNFXDKMLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=CSC=C3)C(=O)N(C1)CC4=C(C(=CC=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B3816047.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3816061.png)
![(3S*,4S*)-1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3816063.png)
![1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(methoxymethyl)piperidine](/img/structure/B3816069.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-3-(3-thienyl)propanamide](/img/structure/B3816079.png)

![7-(3-methylbenzyl)-2-[(2E)-3-(3-pyridinyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3816084.png)
![3-{[(3S*,4S*)-3-hydroxy-4-isopropoxypyrrolidin-1-yl]methyl}-N-(6-methylpyridin-3-yl)benzamide](/img/structure/B3816091.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-ethyl-N-(4-pyridinylmethyl)benzamide](/img/structure/B3816092.png)

![6-(3-fluorophenyl)-3-[(4-methoxy-1-piperidinyl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B3816122.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]isonicotinamide](/img/structure/B3816125.png)
![N-isopropyl-1-(tetrahydro-2-furanylmethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3816136.png)
![(1S*,2R*)-N-{[5-methyl-2-(trifluoromethyl)-3-furyl]methyl}-N'-propylcyclohexane-1,2-dicarboxamide](/img/structure/B3816139.png)